![molecular formula C9H13N3O2 B2556298 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid CAS No. 1539994-84-7](/img/structure/B2556298.png)

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

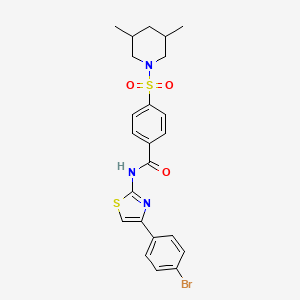

“2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid” is a chemical compound with the CAS Number: 1007878-73-0 . It is a powder at room temperature . The IUPAC name for this compound is (dimethylamino)(3-pyridinyl)acetic acid .

Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8(9(12)13)7-4-3-5-10-6-7/h3-6,8H,1-2H3,(H,12,13) .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 180.21 .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has found widespread use due to its mild reaction conditions and functional group tolerance. The compound’s stability, ease of preparation, and environmentally benign nature contribute to its success in this context .

Anhydride Synthesis

In synthetic chemistry, this compound has been studied for its reaction with acid anhydrides. When condensed with various acid anhydrides (such as succinic anhydride, phthalic anhydride, dichloromalic anhydride, or tetrabromophthalic anhydride) in acetic acid, it produces anhydride derivatives. These derivatives find applications in organic synthesis .

Anti-HIV-1 Activity

Researchers have explored the biological potential of indole derivatives, including those containing the pyridine moiety. For instance, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been investigated for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions, making it an interesting target for further drug development .

Bioactive Small Molecules

The compound’s boronic acid pinacol ester form is useful for the synthesis of various bioactive small molecules. Researchers have employed it as a building block in the creation of novel compounds with potential pharmacological applications .

Pharmaceutical Testing

High-quality reference standards of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid are available for pharmaceutical testing. These standards ensure accurate results in drug development and quality control processes .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12(2)7-3-4-11-5-6(7)8(10)9(13)14/h3-5,8H,10H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGWJWCYPUALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)

![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)